molecular formula C11H21NO4 B3166430 (R)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate CAS No. 911223-23-9

(R)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Cat. No. B3166430
CAS RN: 911223-23-9
M. Wt: 231.29 g/mol
InChI Key: WBAQNCJUTMXJTK-SECBINFHSA-N
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Description

The compound “®-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate” likely belongs to the class of organic compounds known as oxazepanes . Oxazepanes are compounds containing an oxazepane ring, which is a seven-membered heterocyclic compound with one oxygen atom and one nitrogen atom . The hydroxymethyl group (-CH2OH) is a functional group consisting of a methylene bridge bonded to a hydroxyl group, making it an alcohol .


Synthesis Analysis

While specific synthesis methods for this compound were not found, hydroxymethylation is a common reaction that allows the addition of the -CH2OH group to some starting materials . This reaction is typically carried out using aqueous formaldehyde in a basic medium .


Molecular Structure Analysis

The molecular structure of this compound would likely include a seven-membered oxazepane ring with one oxygen atom and one nitrogen atom. Additionally, it would have a hydroxymethyl group attached, contributing to its alcohol properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, the presence of the hydroxymethyl group could enhance the compound’s solubility due to its polarity .

Scientific Research Applications

Organic Synthesis: 5-Hydroxymethylfurfural (HMF)

®-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate: can serve as a precursor for 5-hydroxymethylfurfural (HMF) , a platform molecule derived from renewable carbohydrate sources like fructose, glucose, and cellulose. HMF has gained attention as a building block for fine chemicals and biofuels. Researchers have explored cleaner and more efficient processes for its synthesis . Notably, HMF finds applications in organic synthesis, excluding other well-documented platform molecules and intermediates .

Palladium-Catalyzed Reactions: N-Boc-Protected Anilines

The compound plays a crucial role in the palladium-catalyzed synthesis of N-Boc-protected anilines . These anilines are essential intermediates in pharmaceutical and agrochemical research. By using ®-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate , researchers can efficiently introduce the N-Boc protecting group, enabling further functionalization and diversification of aromatic amines .

Tetrasubstituted Pyrroles

Researchers have employed this compound in the synthesis of tetrasubstituted pyrroles . These pyrroles are functionalized with ester or ketone groups at the C-3 position. The resulting molecules exhibit diverse properties and can serve as building blocks for drug discovery, materials science, and other applications .

Acid-Base Volumetric Titration Indicators

While not directly related to organic synthesis, derivatives of ®-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate have been explored as indicators for acid-base volumetric titration . These compounds can signal pH changes during titration processes, aiding analytical chemistry and quality control .

Tertiary Butyl Esters

Although not explicitly documented for this specific compound, tertiary butyl esters (such as those derived from tert-butyl groups) find extensive applications in synthetic organic chemistry. They serve as protecting groups, intermediates, and building blocks in various reactions .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with all chemicals, appropriate safety measures should be taken when handling, including wearing personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

tert-butyl (2R)-2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-4-6-15-9(7-12)8-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAQNCJUTMXJTK-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCOC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCO[C@H](C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501130316
Record name 1,1-Dimethylethyl (2R)-tetrahydro-2-(hydroxymethyl)-1,4-oxazepine-4(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501130316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

911223-23-9
Record name 1,1-Dimethylethyl (2R)-tetrahydro-2-(hydroxymethyl)-1,4-oxazepine-4(5H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911223-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (2R)-tetrahydro-2-(hydroxymethyl)-1,4-oxazepine-4(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501130316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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